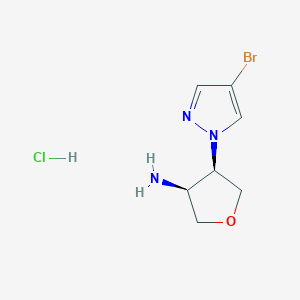

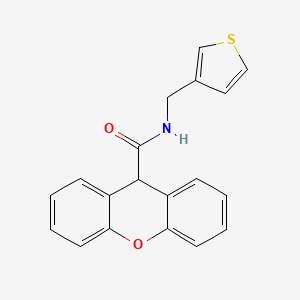

5-chloro-2-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of different amines with sulfonyl chlorides or other related precursors in the presence of a base or other reagents. For instance, paper describes the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives through the reaction of aminoguanidines with phenylglyoxal hydrate. Similarly, paper reports the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide core with various substituents that can influence the compound's biological activity and physical properties. For example, paper discusses the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, where π-π interactions and hydrogen bonding play a role in the formation of a three-dimensional network. These structural features are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents attached to the benzenesulfonamide core. The papers do not provide detailed chemical reaction mechanisms for the specific compound , but they do discuss the reactivity of similar compounds. For instance, paper mentions the dehydration of compounds with a carbamoyl substituent to form corresponding nitriles. Such reactions are indicative of the potential chemical transformations that benzenesulfonamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and melting point, are determined by their molecular structure. While the papers do not provide explicit data on the physical and chemical properties of the compound , they do report on related compounds. For example, paper evaluates the metabolic stability of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, which is an important aspect of their pharmacokinetic profile. These properties are essential for the development of these compounds as potential therapeutic agents.

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Compounds bearing the benzenesulfonamide moiety, including variations with oxadiazole groups, have been prepared and tested for their antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) of these compounds suggests a potential route for the development of new therapeutic agents against infectious diseases (Iqbal et al., 2006).

Cognitive Enhancing Properties

Certain benzenesulfonamide derivatives, specifically antagonists of the serotonin 6 (5-HT6) receptor, have been identified to possess cognitive-enhancing properties. These findings suggest a potential for these compounds in treating cognitive deficits associated with neurological disorders (Hirst et al., 2006).

Anticancer Activity

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities, showing cytotoxicity towards various human cancer cell lines. These studies indicate the utility of benzenesulfonamide scaffolds in developing new anticancer therapies (Żołnowska et al., 2016).

Herbicide Selectivity and Metabolism

Research on benzenesulfonamide derivatives like chlorsulfuron has elucidated their mechanism of action as herbicides, highlighting their selectivity for cereals due to the ability of these plants to metabolize the herbicide efficiently. This research provides a foundation for the development of agricultural chemicals with minimal environmental impact (Sweetser et al., 1982).

properties

IUPAC Name |

5-chloro-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-15-7-8-17(20)13-19(15)26(23,24)21-9-10-22-11-12-25-18(14-22)16-5-3-2-4-6-16/h2-8,13,18,21H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFFJJFJYIJXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)

![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)

![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)